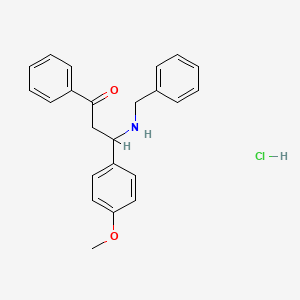
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzylamino group and a p-methoxyphenyl group attached to a propiophenone backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride typically involves the following steps:
Formation of the Propiophenone Backbone: The initial step involves the synthesis of the propiophenone backbone through a Friedel-Crafts acylation reaction. This reaction involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzylamino Group: The next step involves the introduction of the benzylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the propiophenone intermediate with benzylamine under basic conditions.
Methoxylation: The final step involves the introduction of the p-methoxy group through an electrophilic aromatic substitution reaction. This can be achieved by reacting the intermediate with methoxybenzene in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of benzylamino-p-methoxybenzoic acid.
Reduction: Formation of 3-(Benzylamino)-3-(p-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)-3-phenylpropiophenone hydrochloride: Lacks the p-methoxy group.
3-(Amino)-3-(p-methoxyphenyl)propiophenone hydrochloride: Lacks the benzyl group.
3-(Benzylamino)-3-(p-methoxyphenyl)butanone hydrochloride: Has a butanone backbone instead of a propiophenone backbone.
Uniqueness
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is unique due to the presence of both benzylamino and p-methoxyphenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
24210-99-9 |
|---|---|
Molecular Formula |
C23H24ClNO2 |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
3-(benzylamino)-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C23H23NO2.ClH/c1-26-21-14-12-19(13-15-21)22(24-17-18-8-4-2-5-9-18)16-23(25)20-10-6-3-7-11-20;/h2-15,22,24H,16-17H2,1H3;1H |
InChI Key |
JMUDZEPANZIPCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















